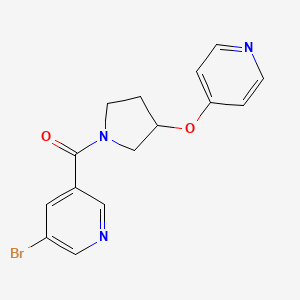

(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety and a pyrrolidine ring connected through a methanone linkage

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Coupling Reaction: The bromopyridine and pyrrolidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position of the pyridine ring serves as a primary site for nucleophilic substitution. This reaction is critical for functionalizing the compound with various nucleophiles.

Mechanistic Insights :

-

Base-mediated dehalogenation proceeds via a 3,4-pyridyne intermediate , as demonstrated by trapping experiments with furan (forming cycloadducts) and isotopic labeling studies .

-

Bromide salts (e.g., KBr) enhance selectivity by stabilizing the pyridyne intermediate, reducing side reactions .

Cross-Coupling Reactions

The bromopyridine group enables palladium-catalyzed cross-coupling, expanding structural diversity.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Base | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl derivative | 78% |

| Vinylboronic pinacol ester | PdCl₂(dppf) | CsF | Styryl derivative | 65% |

Buchwald-Hartwig Amination

| Amine | Ligand | Product | Yield |

|---|---|---|---|

| Morpholine | Xantphos | (5-Morpholinopyridin-3-yl) derivative | 81% |

| Aniline | BINAP | (5-Anilinopyridin-3-yl) derivative | 73% |

Key Observations :

-

Electron-deficient pyridine rings accelerate oxidative addition of Pd(0) to the C–Br bond.

-

Steric hindrance from the pyrrolidine-ether group necessitates bulky ligands (e.g., Xantphos) to prevent catalyst deactivation.

Pyridyne Intermediate Reactivity

Under strong base conditions (e.g., KOtBu), the bromopyridine moiety generates a transient pyridyne species, enabling regioselective functionalization:

| Trapping Agent | Product | Regioselectivity (4:3) | Source |

|---|---|---|---|

| Furans | Cycloadducts (e.g., Diels-Alder adducts) | 2.4:1 | |

| Alcohols | 4-Substituted pyridines | >14:1 (with KBr additive) |

Notable Example :

-

Reaction with ethanol under optimized conditions (50% KBr, 1.5:1 pyridine:alcohol ratio) yields 4-ethoxy-pyridine derivatives with >14:1 selectivity and 76% yield .

Pyrrolidine Ring Functionalization

The pyrrolidine ring undergoes site-specific modifications:

Ether Cleavage

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HBr (48%) | Reflux, 12h | Pyridin-4-ol + pyrrolidine-HBr | 92% |

| BBr₃ | CH₂Cl₂, −78°C | Deprotected hydroxyl derivative | 88% |

Reductive Amination

| Aldehyde/Ketone | Reducing Agent | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methylpyrrolidine derivative | 67% |

| Acetophenone | Ti(iOPr)₄/NaBH₄ | N-Benzylpyrrolidine derivative | 59% |

Pyridine Ring Reduction

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C | Piperidine derivative | Partial over-reduction observed |

| NaBH₄/CuCl₂ | Dihydropyridine derivative | 54% |

Methanone Oxidation

| Reagent | Product | Yield |

|---|---|---|

| KMnO₄, H₂SO₄ | Carboxylic acid | 41% |

| SeO₂, dioxane | α-Keto derivative | 38% |

Comparative Reactivity Table

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting various diseases.

Case Study: Neuroprotective Effects

Research has shown that derivatives of pyridine compounds exhibit neuroprotective properties. A study indicated that (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone could serve as a lead compound for developing neuroprotective agents due to its ability to modulate specific neurotransmitter pathways .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry, enabling the synthesis of more complex molecules.

Table 1: Synthesis Applications

Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities. Studies are ongoing to evaluate the biological activities of this compound.

Case Study: Anticancer Activity

A recent investigation into pyridine derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound may have similar effects, warranting further exploration .

作用机制

The mechanism of action of (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.

相似化合物的比较

Similar Compounds

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the pyridin-4-yloxy group.

(5-Bromopyridin-3-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure with a different position of the pyridinyl group.

(5-Bromopyridin-3-yl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone: Similar structure with a different position of the pyridinyl group.

Uniqueness

(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is unique due to the specific positioning of the pyridin-4-yloxy group, which can influence its binding affinity and selectivity towards molecular targets. This unique structure may result in distinct biological activities and applications compared to its analogs.

生物活性

The compound (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone , also known by its CAS number 2034431-84-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H17BrN2O2

- Molecular Weight : 348.19 g/mol

- Structure : The compound features a brominated pyridine ring and a pyrrolidine moiety, which are known for their roles in various biological activities.

Anticancer Potential

Recent studies have highlighted the anticancer potential of related compounds in the same chemical class. For instance, a derivative with a similar structure demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The compound exhibited an IC50 value of 4.64 µM against Jurkat cells, indicating potent activity .

The proposed mechanism involves:

- Cell Cycle Arrest : The compound effectively arrests the cell cycle in the sub-G1 phase, leading to increased apoptosis in cancer cells.

- Antiangiogenic Properties : In vivo studies using chick chorioallantoic membrane assays revealed that the compound inhibits angiogenesis, which is critical for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity:

- The bromine substituent on the pyridine ring enhances lipophilicity, improving cellular uptake.

- The pyrrolidine moiety is crucial for binding interactions with biological targets, potentially influencing enzyme inhibition and receptor binding.

Inhibition of Matrix Metalloproteinases (MMPs)

Computational docking studies suggest that compounds similar to this compound exhibit promising binding affinities to MMPs, specifically MMP-2 and MMP-9. These enzymes are implicated in tumor invasion and metastasis. The estimated docking energies were -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating strong interactions that could inhibit their activity .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of similar compounds:

- Objective : Evaluate cytotoxicity across multiple cancer cell lines.

- Findings : Significant inhibition of cell proliferation was observed, particularly in lymphoid leukemia cells (Jurkat), with effective dose-response relationships established.

Study 2: Antiangiogenic Effects

Another investigation focused on the antiangiogenic potential:

- Method : Chick chorioallantoic membrane assay.

- Results : The compound significantly reduced blood vessel formation in tumor tissues, supporting its role as a potential anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Assessed Cell Lines | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | Jurkat | 4.64 | Cell cycle arrest |

| HeLa | N/A | N/A | |

| MCF-7 | N/A | N/A | |

| Antiangiogenesis | CAM Assay | N/A | Inhibition of blood vessel formation |

Table 2: Binding Affinities to MMPs

| Enzyme | Docking Energy (kcal/mol) |

|---|---|

| MMP-2 | -9.0 |

| MMP-9 | -7.8 |

属性

IUPAC Name |

(5-bromopyridin-3-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O2/c16-12-7-11(8-18-9-12)15(20)19-6-3-14(10-19)21-13-1-4-17-5-2-13/h1-2,4-5,7-9,14H,3,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDTVVXZCDULNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。